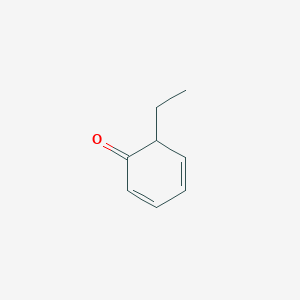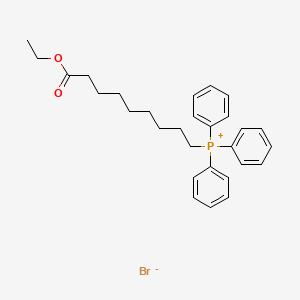![molecular formula C15H32O2Si B12555920 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- CAS No. 158783-76-7](/img/structure/B12555920.png)
3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a ketone group and a silyl ether group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- typically involves the reaction of 2-methyl-3-pentanone with a silylating agent such as tris(1-methylethyl)silyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silyl ether linkage. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used to replace the silyl ether group.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the silyl ether group can undergo substitution reactions. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, ®-: The enantiomer of the (2S)-isomer with similar chemical properties but different stereochemistry.
2-Pentanone, 3-methyl-: A structurally related compound with a different substitution pattern on the pentanone backbone.
Uniqueness
3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- is unique due to its specific stereochemistry and the presence of both a ketone and a silyl ether group
Properties
CAS No. |
158783-76-7 |
|---|---|
Molecular Formula |
C15H32O2Si |
Molecular Weight |
272.50 g/mol |
IUPAC Name |
(2S)-2-methyl-1-tri(propan-2-yl)silyloxypentan-3-one |
InChI |
InChI=1S/C15H32O2Si/c1-9-15(16)14(8)10-17-18(11(2)3,12(4)5)13(6)7/h11-14H,9-10H2,1-8H3/t14-/m0/s1 |
InChI Key |
HRTKUGCAZZAEGN-AWEZNQCLSA-N |
Isomeric SMILES |
CCC(=O)[C@@H](C)CO[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CCC(=O)C(C)CO[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


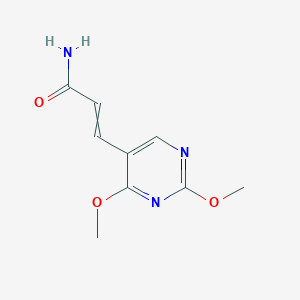
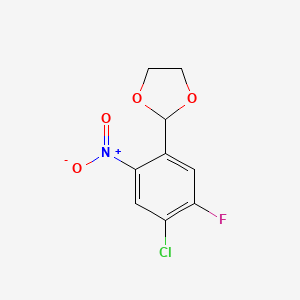

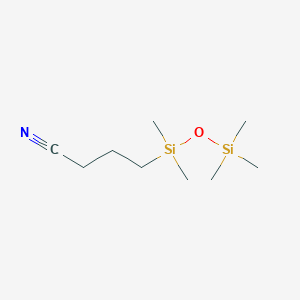
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)
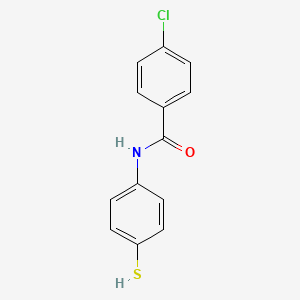
![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)
![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
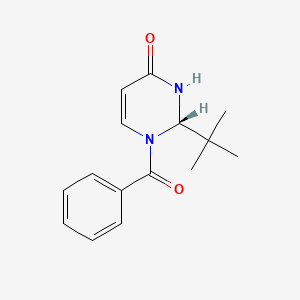
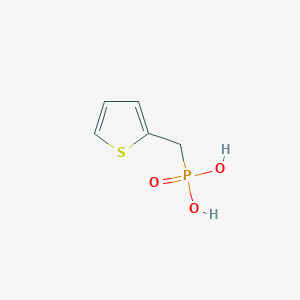

![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
